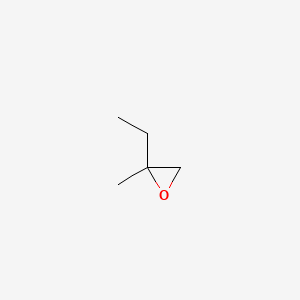
Acetato de 2,3,4,6-tetraclorofenilo
Descripción general
Descripción
2,3,4,6-Tetrachlorophenyl acetate is a chemical compound with the formula C8H4Cl4O2 and a molecular weight of 273.928 . It is also known as Acetic acid, 2,3,4,6-tetrachlorophenyl ester .
Molecular Structure Analysis
The molecular structure of 2,3,4,6-Tetrachlorophenyl acetate consists of an acetate group attached to a phenyl ring that is substituted with four chlorine atoms . The exact positions of these substituents can be inferred from the name of the compound.Physical and Chemical Properties Analysis
2,3,4,6-Tetrachlorophenyl acetate has a molecular weight of 273.928 . It has a density of 1.566g/cm3 and a boiling point of 338.7ºC at 760 mmHg .Aplicaciones Científicas De Investigación
Química Analítica: Espectrometría de Masas
Acetato de 2,3,4,6-tetraclorofenilo: se utiliza en espectrometría de masas para estudiar la relación masa-carga de los iones. La estructura única del compuesto, con múltiples átomos de cloro, permite la formación de fragmentos distintos e identificables tras la ionización . Esto lo convierte en un elemento valioso para la identificación y cuantificación de mezclas complejas en química analítica.
Síntesis Orgánica: Compuesto Intermedio
En la síntesis orgánica, This compound sirve como intermedio para la síntesis de moléculas más complejas. Su reactividad debido a la presencia de grupos cloro y la porción acetato puede explotarse para introducir varios grupos funcionales, lo que ayuda en la construcción de diversos compuestos orgánicos .
Investigación Farmacéutica: Diseño de Medicamentos
Las características estructurales del compuesto son de interés en la investigación farmacéutica, donde puede utilizarse como bloque de construcción en el diseño de fármacos. Su anillo de fenilo clorado se puede incorporar a posibles farmacóforos, que son partes de una estructura molecular responsable de una interacción biológica particular .
Ciencia de Materiales: Retardantes de Llama
This compound: tiene aplicaciones potenciales en la ciencia de materiales, particularmente en el desarrollo de retardantes de llama. Los átomos de cloro en su estructura pueden ayudar en la formulación de compuestos que inhiben o resisten la propagación del fuego .
Ciencia Ambiental: Análisis de Pesticidas
Este compuesto se puede utilizar en ciencia ambiental para el análisis de pesticidas. Sus propiedades químicas le permiten actuar como un estándar de referencia en métodos cromatográficos para detectar y cuantificar residuos de pesticidas en muestras ambientales .
Bioquímica: Investigación de Glucósidos
En bioquímica, This compound es relevante en el estudio de los glucósidos. Se puede utilizar para modificar las moléculas de azúcar, lo cual es crucial para comprender las relaciones estructura-actividad de los glucósidos naturales y sus funciones biológicas .
Química de Polímeros: Modificador de las Propiedades de los Polímeros
El compuesto se puede utilizar como modificador para alterar las propiedades de los polímeros. Al incorporar This compound en las cadenas de polímeros, los científicos pueden mejorar ciertas características como la estabilidad térmica, la rigidez y la resistencia a la degradación química .
Agroquímica: Síntesis de Agroquímicos
Por último, en agroquímica, This compound se puede utilizar en la síntesis de agroquímicos. Su naturaleza reactiva permite la creación de compuestos que pueden proteger los cultivos de plagas y enfermedades, lo que contribuye a una mayor productividad agrícola .
Safety and Hazards
While specific safety and hazard data for 2,3,4,6-Tetrachlorophenyl acetate is not available, it’s generally important to avoid breathing in its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .
Mecanismo De Acción
Mode of Action
It is known that chlorinated phenols can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Some studies suggest that chlorinated phenols can interfere with oxidative phosphorylation and other metabolic processes .
Result of Action
Chlorinated phenols are known to have various effects on cells, including cytotoxicity and disruption of cellular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3,4,6-Tetrachlorophenyl acetate . Factors such as pH, temperature, and presence of other chemicals can affect the compound’s activity and stability.
Análisis Bioquímico
Biochemical Properties
It is known that chlorinated phenyl acetates can participate in various biochemical reactions
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
(2,3,4,6-tetrachlorophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl4O2/c1-3(13)14-8-5(10)2-4(9)6(11)7(8)12/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZFLXLMXCNOHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C=C1Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202729 | |
| Record name | Phenol, 2,3,4,6-tetrachloro-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5435-60-9 | |
| Record name | 2,3,4,6-Tetrachlorophenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005435609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC21473 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21473 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,3,4,6-tetrachloro-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,6-Tetrachlorophenyl acetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QGR7HT9KA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Tricyclo[2.2.1.02,6]heptan-3-one](/img/structure/B1606349.png)




![Bis[bis(trimethylsilyl)methyl]germane](/img/structure/B1606357.png)
